Metoprolol

Description

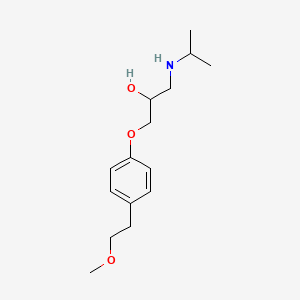

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023309 | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398ºC (estimate) | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51384-51-1, 37350-58-6 | |

| Record name | Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metoprolol's In Vivo Impact on Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vivo effects of metoprolol, a selective β1-adrenergic receptor antagonist, on key inflammatory pathways. Drawing from a range of preclinical studies, this document summarizes the quantitative effects of this compound on inflammatory markers, details the experimental protocols utilized in these investigations, and visualizes the complex signaling cascades involved. The primary focus is on this compound's established role in modulating cytokine production and NF-κB signaling, with a discussion on the potential, yet currently unproven, impact on the NLRP3 inflammasome pathway.

Quantitative Effects of this compound on Inflammatory Markers In Vivo

This compound has been demonstrated to exert significant anti-inflammatory effects in various in-vivo models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

Table 1: this compound's Effect on Pro-Inflammatory Cytokines and Chemokines

| Animal Model | Disease Model | This compound Dosage | Duration | Cytokine/Chemokine | Result | Reference |

| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour via osmotic minipump | 11 weeks | Serum TNF-α | ~30% reduction (P < 0.01 vs. Control) | [1][2][3] |

| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour via osmotic minipump | 11 weeks | Serum CXCL1 | ~30% reduction (P < 0.01 vs. Control) | [1][2] |

| Sprague-Dawley Rats | Coronary Heart Disease | 10 mg/kg/day (oral) | After modeling | Serum TNF-α | Significant decrease (P < 0.05 vs. Model) | |

| Sprague-Dawley Rats | Coronary Heart Disease | 10 mg/kg/day (oral) | After modeling | Serum IL-6 | Significant decrease (P < 0.05 vs. Model) | |

| Sprague-Dawley Rats | Coronary Heart Disease | 10 mg/kg/day (oral) | After modeling | Serum IL-1β | Significant decrease (P < 0.05 vs. Model) | |

| Rats | Acute Myocardial Infarction | 2.5 mg/kg (3 IV bolus injections) | Post-AMI | Myocardial TNF-α | Significant reduction at 3, 6, 12, 24h | |

| Rats | Acute Myocardial Infarction | 2.5 mg/kg (3 IV bolus injections) | Post-AMI | Myocardial IL-1β | Significant reduction at 3, 6, 12, 24h |

Table 2: this compound's Effect on Immune Cell Infiltration and Activity

| Animal Model | Disease Model | This compound Dosage | Duration | Immune Cell Marker/Activity | Result | Reference |

| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour via osmotic minipump | 11 weeks | Macrophage content in plaques (Mac-2) | Significant decrease (P < 0.01 vs. Control) | |

| Mice | Myocardial Ischemia/Reperfusion | IV administration at min 35 of ischemia | 24 hours | Myocardial Neutrophil Infiltration (Ly6G) | ~60% reduction vs. vehicle | |

| Mice | Myocardial Ischemia/Reperfusion | IV administration at min 35 of ischemia | 24 hours | Neutrophil-Platelet Interactions | Significant reduction |

Table 3: this compound's Effect on Myocardial Injury

| Animal Model | Disease Model | This compound Dosage | Duration | Endpoint | Result | Reference |

| Mice | Myocardial Ischemia/Reperfusion | IV administration at min 35 of ischemia | 24 hours | Infarct Size (% of Area at Risk) | 18.0% ± 0.03% (this compound) vs. 35.9% ± 0.03% (Vehicle) (P < 0.01) | |

| Pigs | Myocardial Ischemia/Reperfusion | 0.75 mg/kg (IV) 20 min after ischemia onset | 7 days | Infarct Size (% of Area at Risk) | Significant reduction at 30, 35, 40, and 50 min of reperfusion |

Detailed Experimental Protocols

This section outlines the methodologies employed in key in-vivo studies investigating the anti-inflammatory effects of this compound.

Atherosclerosis in ApoE-/- Mice

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.

-

Drug Administration: this compound was administered continuously at a dose of 2.5 mg/kg/hour for 11 weeks using subcutaneously implanted osmotic minipumps. A control group received saline via the same method.

-

Atherosclerosis Assessment:

-

Aortic Plaque Area: The thoracic aorta was stained with Sudan IV to visualize atherosclerotic plaques, and the plaque area was quantified.

-

Aortic Root Lesions: The aortic root was sectioned and stained with Oil Red O to assess lipid accumulation.

-

-

Immunohistochemistry: Aortic root sections were stained with an antibody against Mac-2 to identify and quantify macrophage infiltration within the atherosclerotic plaques.

-

Cytokine Analysis: Serum levels of various cytokines and chemokines, including TNF-α and CXCL1, were measured using a multiplex bead-based immunoassay.

Coronary Heart Disease in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Disease Induction: Coronary heart disease (CHD) was induced by feeding the rats a high-fat diet.

-

Drug Administration: Following the successful establishment of the CHD model, a treatment group received this compound orally at a dose of 10 mg/kg once daily. A model group received a vehicle, and a control group was fed a regular diet.

-

Inflammatory Factor Analysis: Serum concentrations of TNF-α, IL-6, and IL-1β were determined using enzyme-linked immunosorbent assay (ELISA) kits.

Myocardial Ischemia/Reperfusion Injury in Mice

-

Animal Model: Mice subjected to myocardial ischemia/reperfusion (I/R) injury.

-

Surgical Procedure: The left anterior descending (LAD) coronary artery was occluded for 45 minutes, followed by 24 hours of reperfusion.

-

Drug Administration: A single intravenous bolus of this compound was administered at the 35th minute of ischemia, 10 minutes before the onset of reperfusion.

-

Infarct Size Measurement: The area at risk and the infarcted area of the left ventricle were determined using Evans Blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

-

Neutrophil Infiltration Assessment: Myocardial tissue was analyzed by immunoblotting for the neutrophil marker Ly6G to quantify neutrophil infiltration.

-

Neutrophil-Platelet Interaction Analysis: Peripheral blood was analyzed by flow cytometry to determine the percentage of neutrophils (Ly6G+) that were also positive for the platelet marker CD41.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for in-vivo studies.

Caption: this compound's Modulation of the NF-κB Signaling Pathway.

Caption: General Experimental Workflow for In Vivo Studies.

The NLRP3 Inflammasome: A Potential but Unconfirmed Target

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Given its involvement in various inflammatory diseases, including atherosclerosis, the NLRP3 inflammasome represents a plausible target for anti-inflammatory therapies.

Caption: The NLRP3 Inflammasome Activation Pathway.

To date, direct in-vivo evidence demonstrating that this compound modulates the NLRP3 inflammasome pathway is lacking in the scientific literature. While this compound has been shown to reduce the levels of IL-1β, a downstream product of inflammasome activation, this effect is likely attributable to its inhibitory action on the NF-κB pathway, which controls the transcription of the pro-IL-1β precursor. Further research is warranted to investigate whether this compound has a direct impact on the assembly or activation of the NLRP3 inflammasome complex in vivo.

Conclusion

The in-vivo evidence robustly supports the anti-inflammatory properties of this compound, primarily through the downregulation of pro-inflammatory cytokines and the modulation of immune cell activity. These effects are, at least in part, mediated by the inhibition of the β1-adrenergic receptor/NF-κB signaling axis. While the NLRP3 inflammasome is a key player in inflammatory diseases, a direct regulatory role for this compound on this pathway in vivo remains to be established. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development, highlighting both the established mechanisms of this compound's anti-inflammatory action and avenues for future investigation.

References

Novel Therapeutic Targets of Metoprolol Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol succinate, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy has long been attributed to its negative chronotropic and inotropic effects, which reduce cardiac workload and myocardial oxygen demand. However, emerging research reveals that the pharmacological actions of this compound succinate extend beyond simple β1-blockade. This technical guide delves into the novel therapeutic targets of this compound succinate, exploring its molecular mechanisms in anti-inflammatory pathways, biased agonism and G protein-independent signaling, regulation of calcium homeostasis, and mitigation of cardiac fibrosis. A comprehensive understanding of these multifaceted effects is crucial for the development of next-generation cardiovascular therapeutics and for optimizing the clinical application of this widely used drug.

Quantitative Data on the Novel Effects of this compound Succinate

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the diverse therapeutic effects of this compound succinate.

Table 1: Anti-inflammatory Effects of this compound

| Parameter | Model | Treatment | Result | Percentage Change | p-value | Reference |

| Serum TNF-α | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Decreased | ~30% reduction | < 0.01 | [1] |

| Serum CXCL1 | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Decreased | ~30% reduction | < 0.01 | [1] |

| Atherosclerotic Plaque Area (Thoracic Aorta) | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Reduced | Significant reduction | < 0.05 | [1][2] |

| Plaque Macrophage Content | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Decreased | Significant reduction | < 0.01 | [2] |

| TNF-α mRNA levels | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Decreased | ~39% reduction | < 0.05 | |

| IL-1β mRNA levels | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Decreased | ~43% reduction | < 0.05 | |

| VEGF mRNA levels | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Decreased | ~54% reduction | < 0.05 |

Table 2: Effects of this compound on Endothelial Function

| Biomarker | Population | Treatment | Result | p-value | Reference |

| E-selectin | Cardiac Syndrome X Patients | This compound (50 mg BID) for 4 weeks | Decreased | Not significant | |

| VCAM-1 | Cardiac Syndrome X Patients | This compound (50 mg BID) for 4 weeks | Significantly Decreased | 0.006 | |

| Endothelin-1 | Cardiac Syndrome X Patients | This compound (50 mg BID) for 4 weeks | Decreased | Not significant |

Table 3: Modulation of Cardiac Fibrosis and Remodeling Markers by this compound

| Protein/Gene | Model | Treatment | Result | p-value | Reference |

| AKAP5 Expression | Rat Ischemic Heart | This compound | Restored | < 0.05 | |

| p-NFATc3/NFATc3 Ratio | Rat Ischemic Heart | This compound | Suppressed Increase | < 0.05 | |

| GATA4 Expression | Rat Ischemic Heart | This compound | Suppressed Increase | < 0.05 | |

| COL1 Expression | Rat Ischemic Heart | This compound | Decreased | < 0.05 | |

| COL3 Expression | Rat Ischemic Heart | This compound | Decreased | < 0.05 |

Table 4: Effects of this compound on Intracellular Signaling and Calcium Handling

| Molecule | Model | Treatment | Result | Reference |

| Phospho-ERK1/2 | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Reduced | |

| Phospho-cPLA₂ | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Reduced | |

| COX2 | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Reduced | |

| RyR2 PKA Hyperphosphorylation | Human Heart Failure | β-blockers (including this compound) | Reversed | |

| FKBP12.6 levels in RyR2 complex | Human Heart Failure | β-blockers (including this compound) | Restored to normal |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound succinate and a typical experimental workflow for inducing and assessing myocardial infarction in animal models.

Caption: this compound as a biased ligand for the β1-AR.

Caption: this compound's dual anti-inflammatory and antioxidant effects.

Caption: Workflow for in vivo studies of this compound's effects post-MI.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the cited research. Note that specific concentrations and incubation times may require optimization based on the experimental system.

Induction of Myocardial Infarction in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine (e.g., 80 mg/kg) and xylazine (e.g., 12 mg/kg).

-

Intubation and Ventilation: The animal is intubated and connected to a ventilator to maintain respiration during the procedure.

-

Thoracotomy: A left thoracotomy is performed to expose the heart.

-

Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. Successful ligation is confirmed by the observation of myocardial blanching.

-

Wound Closure: The chest is closed in layers, and the animal is allowed to recover.

-

Sham Operation: Control animals undergo the same surgical procedure without the LAD ligation.

Assessment of Cardiac Function by Echocardiography

-

Instrumentation: A high-frequency ultrasound system with a linear transducer is used.

-

Procedure: Anesthetized animals are placed in the supine position. Two-dimensional M-mode echocardiography is performed from the parasternal long-axis view.

-

Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured.

-

Calculations: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated from the M-mode measurements to assess systolic function.

Western Blotting for Protein Expression Analysis

-

Tissue/Cell Lysis: Heart tissue or cultured cardiomyocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., AKAP5, p-ERK1/2, GRK5). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from heart tissue or cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.

-

qPCR: The relative expression of target genes (e.g., TNF-α, IL-1β, CTGF) is quantified by real-time PCR using gene-specific primers and a fluorescent dye such as SYBR Green.

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the relative fold change is calculated.

Histological Analysis of Cardiac Fibrosis

-

Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin.

-

Sectioning: Thin sections of the heart tissue are cut using a microtome.

-

Masson's Trichrome Staining: The sections are stained with Masson's trichrome, which stains collagen fibers blue and cardiomyocytes red.

-

Image Analysis: The stained sections are imaged, and the extent of fibrosis is quantified as the ratio of the blue-stained fibrotic area to the total myocardial area.

Immunoprecipitation for Protein-Protein Interaction

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against one of the proteins of interest (e.g., β-arrestin2).

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immune complexes are then eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting to detect the presence of the interacting protein (e.g., GRK5).

Conclusion

The therapeutic landscape of this compound succinate is expanding beyond its traditional role as a β1-adrenergic receptor antagonist. Evidence strongly suggests its involvement in modulating key inflammatory and fibrotic pathways, influencing endothelial function, and regulating intracellular calcium signaling. These novel mechanisms of action present exciting opportunities for repositioning and developing new therapeutic strategies for a range of cardiovascular and related diseases. Further research into the nuanced molecular interactions of this compound succinate will undoubtedly pave the way for more targeted and effective treatments. This guide provides a foundational understanding of these emerging targets and the experimental approaches to investigate them, serving as a valuable resource for the scientific and drug development communities.

References

Differential Pharmacology of Metoprolol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol, a widely prescribed beta-1 selective adrenergic receptor antagonist, is administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-metoprolol. Despite being administered in a 1:1 ratio, the pharmacological activity of this compound resides almost exclusively in the (S)-enantiomer. This guide provides an in-depth technical overview of the differential pharmacology of (S)- and (R)-metoprolol, focusing on their distinct pharmacodynamic and pharmacokinetic properties. Quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the stereoselective nature of this important cardiovascular drug.

Introduction

This compound is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] It exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] this compound possesses a single chiral center, resulting in two enantiomers, (S)-metoprolol and (R)-metoprolol. While administered as a racemate, the two enantiomers exhibit significant differences in their interaction with adrenergic receptors and their subsequent metabolism, a concept known as stereoselectivity. This guide will elucidate these critical differences, providing a comprehensive resource for researchers and drug development professionals.

Differential Pharmacodynamics

The therapeutic action of this compound is almost entirely attributable to the (S)-enantiomer, which possesses a much higher affinity for the beta-1 adrenergic receptor than the (R)-enantiomer.

Receptor Binding Affinity

Radioligand competition binding assays have been instrumental in quantifying the differential affinity of the this compound enantiomers for beta-1 and beta-2 adrenergic receptors. The (S)-enantiomer demonstrates significantly greater affinity and selectivity for the beta-1 adrenoceptor.[3][4]

| Enantiomer | Receptor Subtype | -log Equilibrium Dissociation Constant (Kd) | Affinity Difference (S vs. R) | Beta-1 Selectivity |

| (S)-Metoprolol | Beta-1 Adrenoceptor | 7.73 ± 0.10[3] | ~500-fold higher than (R)-metoprolol | ~30-fold |

| Beta-2 Adrenoceptor | 6.28 ± 0.06 | |||

| (R)-Metoprolol | Beta-1 Adrenoceptor | 5.00 ± 0.06 | ~3-fold | |

| Beta-2 Adrenoceptor | 4.52 ± 0.09 |

Table 1: Beta-Adrenoceptor Affinity of this compound Enantiomers

Functional Antagonism

The profound difference in receptor binding affinity translates directly to a disparity in the functional beta-blocking potency of the two enantiomers. In vivo studies in anesthetized cats have demonstrated that (S)-metoprolol is substantially more potent in blocking the heart rate response to sympathetic nerve stimulation.

| Enantiomer | In Vivo Beta-1 Blocking Potency (-log ED50 in µmol/kg) |

| (S)-Metoprolol | 7.04 ± 0.16 |

| (R)-Metoprolol | 4.65 ± 0.16 |

Table 2: In Vivo Beta-1 Blocking Potency of this compound Enantiomers

Signaling Pathway

The binding of an agonist like norepinephrine to the beta-1 adrenergic receptor activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. (S)-metoprolol, as a potent antagonist, blocks this pathway at the receptor level.

Differential Pharmacokinetics

The enantiomers of this compound also exhibit stereoselective pharmacokinetics, primarily due to differences in their metabolism by the cytochrome P450 enzyme system.

Metabolism

This compound is extensively metabolized in the liver, with the major enzyme responsible being CYP2D6. This enzyme exhibits genetic polymorphism, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid). The metabolism of this compound is stereoselective, with the (R)-enantiomer being more rapidly metabolized in extensive metabolizers. This results in higher plasma concentrations of the pharmacologically active (S)-enantiomer. The two primary metabolic pathways are α-hydroxylation and O-demethylation.

Plasma Concentrations

Due to the stereoselective metabolism, the plasma concentrations of (S)-metoprolol are generally higher than those of (R)-metoprolol in extensive metabolizers after administration of the racemic mixture.

| Parameter | (S)-Metoprolol | (R)-Metoprolol | Reference |

| AUC (nmol·h/L) in Extensive Metabolizers | 35% higher than (R)-metoprolol | ||

| AUC (nmol·h/L) in Poor Metabolizers | Lower than (R)-metoprolol |

Table 3: Relative Plasma Exposure of this compound Enantiomers Based on CYP2D6 Phenotype

Experimental Protocols

Radioligand Competition Binding Assay for Beta-Adrenoceptor Affinity

This protocol is adapted from Wahlund et al. (1990).

Objective: To determine the equilibrium dissociation constants (Kd) of (S)- and (R)-metoprolol for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Membrane preparations from guinea-pig left ventricular free wall (predominantly beta-1) and soleus muscle (predominantly beta-2).

-

Radioligand: [125I]-(S)-pindolol.

-

(S)-metoprolol and (R)-metoprolol solutions of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparations with a fixed concentration of [125I]-(S)-pindolol and a range of concentrations of either (S)-metoprolol or (R)-metoprolol.

-

Incubations are carried out at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Quantification in Plasma

This protocol is a generalized procedure based on methods described in the literature.

Objective: To separate and quantify the concentrations of (S)- and (R)-metoprolol in plasma samples.

Materials:

-

Plasma samples from subjects administered racemic this compound.

-

Internal standard (e.g., a structurally similar beta-blocker not present in the sample).

-

Organic solvents for extraction (e.g., diethyl ether, dichloromethane).

-

Chiral HPLC column (e.g., cellulose- or amylose-based).

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and a modifier like diethylamine).

-

HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry).

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Add the internal standard.

-

Perform liquid-liquid or solid-phase extraction to isolate the this compound enantiomers from plasma proteins and other interfering substances.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the chiral HPLC column.

-

Elute the enantiomers with the mobile phase at a constant flow rate. The chiral stationary phase will differentially interact with the (S)- and (R)-enantiomers, leading to their separation.

-

-

Detection and Quantification:

-

Detect the eluted enantiomers using a fluorescence detector (excitation and emission wavelengths specific for this compound) or a mass spectrometer.

-

Generate a calibration curve using standards of known concentrations of each enantiomer.

-

Quantify the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard.

-

Clinical Implications and Future Directions

The pronounced stereoselectivity in the pharmacology of this compound has significant clinical implications. The administration of the racemate means that 50% of the dose is the less active (R)-enantiomer, which may not contribute to the therapeutic effect but could potentially be associated with side effects. The development of a single-enantiomer formulation of (S)-metoprolol allows for a more targeted therapeutic approach, potentially offering a better benefit-risk profile.

Future research should continue to explore the subtle roles of the (R)-enantiomer and the clinical relevance of stereoselective metabolism in different patient populations, particularly those with varying CYP2D6 genotypes. A deeper understanding of the differential pharmacology of this compound enantiomers will aid in the optimization of cardiovascular pharmacotherapy.

Conclusion

The pharmacological actions of this compound are overwhelmingly mediated by the (S)-enantiomer due to its substantially higher affinity for the beta-1 adrenergic receptor. Concurrently, the pharmacokinetics of this compound are stereoselective, with the clearance of the enantiomers being dependent on the patient's CYP2D6 metabolic phenotype. This in-depth technical guide has provided a comprehensive overview of these differences, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. This knowledge is paramount for researchers and professionals in the field of drug development to advance the rational design and clinical application of cardiovascular medications.

References

- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of isoproterenol activation of adenylate cyclase by this compound, oxprenolol, and the para isomer of oxprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

The Influence of Metoprolol on Neutrophil Function and Migration: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, has long been a cornerstone in the management of cardiovascular diseases.[1][2][3] Recent research has unveiled a novel mechanism of action for this established drug, demonstrating its significant modulatory effects on the function and migration of neutrophils.[4][5] This whitepaper provides an in-depth technical guide to the effects of this compound on neutrophil biology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The evidence presented indicates that this compound, unlike other β-blockers such as atenolol and propranolol, possesses a unique ability to "stun" neutrophils, thereby inhibiting their migration and inflammatory actions. This non-class effect is primarily mediated through its interaction with the β1-adrenergic receptor on neutrophils, leading to reduced neutrophil infiltration, diminished neutrophil-platelet aggregation, and decreased production of reactive oxygen species (ROS). These findings have significant implications for the therapeutic application of this compound in inflammatory conditions, most notably in reducing ischemia-reperfusion injury during acute myocardial infarction.

This compound's Impact on Neutrophil Function: Quantitative Data

This compound has been shown to exert several quantifiable effects on neutrophil function. The following tables summarize the key findings from various in vitro and in vivo studies.

Table 1: Effect of this compound on Neutrophil Migration and Infiltration

| Parameter | Experimental Model | Treatment and Concentration/Dose | Key Findings | Reference |

| Chemotaxis | in vitro (Boyden microchemotaxis chamber) | This compound (dose-dependent) | Dose-dependent inhibition of formyl peptide-stimulated neutrophil chemotaxis. | |

| Transwell Migration | in vitro (CXCL1-induced) | This compound (10 µM) | Inhibited baseline neutrophil migration along a CXCL1 gradient (0.73 ± 0.31 vs. vehicle). Atenolol and propranolol had no effect. | |

| Peritoneal Infiltration | in vivo (Thioglycolate-induced peritonitis in mice) | This compound (12.5 mg/kg i.v.) | Significantly inhibited neutrophil infiltration into the peritoneal cavity (4.03 ± 4.70 x 10^5 vs. 7.84 ± 5.01 x 10^5 neutrophils/mL for this compound and vehicle, respectively). | |

| Myocardial Infiltration | in vivo (Ischemia-reperfusion in mice) | This compound | Reduced myocardial neutrophil density. | |

| Intravascular Motility | in vivo (Intravital microscopy of inflamed cremaster muscle in mice) | This compound | Reduced neutrophil migratory velocity, accumulated crawling distance, and directional movement. | |

| Lung Infiltration | in vivo (LPS-induced acute lung injury in mice) | This compound | Attenuated neutrophil infiltration by 70% compared to vehicle. | |

| Bronchoalveolar Lavage (BAL) Neutrophil Count | Clinical Trial (COVID-19 patients with ARDS) | This compound (15 mg daily) | Significantly fewer neutrophils in BAL on day four compared to the control group. |

Table 2: Effect of this compound on Neutrophil-Platelet Interactions and Reactive Oxygen Species (ROS) Production

| Parameter | Experimental Model | Treatment and Concentration/Dose | Key Findings | Reference |

| Neutrophil-Platelet Aggregates | in vitro (Epinephrine-stimulated whole blood from healthy volunteers) | This compound (2, 5 µM) | Significantly inhibited epinephrine-stimulated neutrophil-platelet co-aggregate formation. | |

| Circulating Neutrophil-Platelet Aggregates | in vivo (Acute coronary syndrome patients) | This compound (up to 15 mg i.v.) | Significantly reduced the number of circulating neutrophil-platelet interactions. | |

| Circulating Neutrophil-Platelet Interactions | in vivo (Ischemia-reperfusion in mice) | This compound | Significantly reduced the percentage of circulating neutrophils interacting with platelets (37.5% ± 20.9% vs. 80.2% ± 10.1% for vehicle). Atenolol and propranolol had no significant effect. | |

| Superoxide Anion Release | in vitro (formylpeptide- and PMA-triggered) | This compound (dose-dependent) | Dose-dependently inhibited oxygen free radical production. | |

| ROS Production | in vitro (W-peptide-induced) | This compound (10 µM) | Inhibited ROS production in wild-type neutrophils, with no effect on Adrb1 knockout neutrophils. |

Table 3: Effect of this compound on Neutrophil Extracellular Trap (NET) Formation

| Parameter | Experimental Model | Treatment and Concentration/Dose | Key Findings | Reference |

| NET Formation (Histone-3 citrullination, neutrophil elastase, myeloperoxidase) | in vivo (Ischemia-reperfusion in mice) | This compound | Reduced NET formation. | |

| Lung H3 Citrullination | in vivo (LPS-induced acute lung injury in mice) | This compound | Accompanied by reductions in neutrophil-elastase and myeloperoxidase. |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on neutrophil function.

Neutrophil Isolation

-

Objective: To obtain a pure population of neutrophils from whole blood.

-

Methodology:

-

Whole blood is collected in heparinized tubes.

-

Neutrophils are isolated using density gradient centrifugation, commonly with Ficoll-Paque.

-

Erythrocytes are removed by dextran sedimentation or hypotonic lysis.

-

The resulting neutrophil pellet is washed with a suitable buffer (e.g., PBS).

-

Cell viability and purity are assessed using trypan blue exclusion and flow cytometry with neutrophil-specific markers (e.g., CD15), respectively. A purity of >95% is generally considered acceptable.

-

Chemotaxis and Migration Assays

-

Objective: To quantify the directed migration of neutrophils in response to a chemoattractant.

-

Methodology (Transwell Assay):

-

A transwell insert with a permeable membrane (e.g., 5.0 µm pore size) is placed in a well of a culture plate.

-

The lower chamber is filled with medium containing a chemoattractant (e.g., CXCL1 or fMLP) and the test compound (this compound or vehicle).

-

Isolated neutrophils are seeded into the upper chamber.

-

The plate is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for migration.

-

The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring ATP levels using a luminescent assay or by direct cell counting using a flow cytometer.

-

Neutrophil-Platelet Aggregation Assay

-

Objective: To measure the formation of aggregates between neutrophils and platelets.

-

Methodology (Flow Cytometry):

-

Whole blood is incubated with fluorescently labeled antibodies against a platelet marker (e.g., CD41 or CD42a) and a neutrophil marker (e.g., CD15 or Ly6G).

-

The sample is stimulated with an agonist (e.g., epinephrine) in the presence of this compound or vehicle.

-

The reaction is stopped, and red blood cells are lysed.

-

The sample is analyzed on a flow cytometer. Neutrophils are identified based on their forward and side scatter properties and positive staining for the neutrophil marker.

-

Neutrophil-platelet aggregates are identified as the population of neutrophils that are also positive for the platelet marker.

-

Reactive Oxygen Species (ROS) Production Assay

-

Objective: To measure the production of intracellular ROS by neutrophils.

-

Methodology (DCFH-DA Staining and Flow Cytometry):

-

Isolated neutrophils are loaded with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

-

The cells are then stimulated with an agonist (e.g., phorbol myristate acetate (PMA) or fMLP) in the presence of this compound or vehicle.

-

After incubation, the fluorescence intensity of the cells is measured using a flow cytometer.

-

An increase in fluorescence intensity corresponds to an increase in intracellular ROS production.

-

Signaling Pathways and Experimental Workflows

The unique effects of this compound on neutrophil function are attributed to its specific interaction with the β1-adrenergic receptor, leading to a "stunning" of the neutrophil and preventing its full activation and migration.

Caption: Proposed signaling pathway of this compound in neutrophils.

Caption: General experimental workflow for studying this compound's effects on neutrophils.

Discussion and Future Directions

The existing body of evidence strongly supports a unique, non-class effect of this compound on neutrophil function, primarily characterized by the inhibition of migration and adhesive interactions. This "neutrophil stunning" effect is mediated by the β1-adrenergic receptor and is a key contributor to the cardioprotective benefits of this compound observed in clinical settings, particularly in acute myocardial infarction.

Despite these significant findings, several areas warrant further investigation. The precise downstream signaling cascade following the biased agonism of the β1-adrenergic receptor by this compound in neutrophils remains to be fully elucidated. While the involvement of G protein-coupled receptor kinases (GRKs) and β-arrestins has been proposed, further studies are needed to confirm and detail this pathway.

Furthermore, the effects of this compound on other key neutrophil functions, such as phagocytosis and degranulation, are not as well-characterized. A comprehensive understanding of this compound's impact on the full spectrum of neutrophil activities would provide a more complete picture of its immunomodulatory properties.

The specific and potent effect of this compound on neutrophils opens up exciting possibilities for its therapeutic application beyond cardiovascular disease. Conditions characterized by excessive neutrophil-driven inflammation, such as acute respiratory distress syndrome (ARDS), sepsis, and other inflammatory disorders, may represent promising new indications for this compound. Further preclinical and clinical studies are necessary to explore these potential new applications and to optimize dosing and timing of administration for maximal therapeutic benefit.

References

- 1. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CNIC [cnic.es]

Investigating Off-Target Effects of Metoprolol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. While its therapeutic efficacy is primarily attributed to its on-target activity, a growing body of in vitro research has begun to shed light on its off-target effects. These unintended molecular interactions can contribute to both the therapeutic profile and the adverse effects of the drug. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows to aid researchers in this field.

Data Presentation: Quantitative Analysis of this compound's Off-Target Interactions

The following tables summarize the quantitative data available for the off-target effects of this compound observed in various in vitro systems.

Table 1: Effects of this compound on Cardiac Ion Channels

| Ion Channel | Cell Type | Effect | Concentration | Quantitative Data | Citation |

| Sodium (Na+) Channel (INa) | Feline ventricular myocytes | Use-dependent inhibition | 100 µM | Inhibition observed with pulse trains at 1-5 Hz | [1] |

| L-type Calcium (Ca2+) Channel (ICa) | Feline ventricular myocytes | Reduction of peak and steady-state current | 10 µM | Reduced peak ICa | [1] |

| L-type Calcium (Ca2+) Channel (ICa) | Guinea-pig ventricular myocytes | Blockade of high threshold current | 30 µM | Current reduced to 82 ± 4% of control | [2] |

| L-type Calcium (Ca2+) Channel (ICa) | Guinea-pig ventricular myocytes | Blockade of high threshold current | 100 µM | Current reduced to 73 ± 5% of control | [2] |

| Inward Rectifying Potassium (K+) Channel (IK1) | Feline ventricular myocytes | Concentration-dependent decrease in peak inward current | 10 and 100 µM | Sensitivity to block: IK1 > ICa ≥ Ito > INa | [1] |

| Inward Rectifying Potassium (K+) Channel | Guinea-pig ventricular myocytes | Concentration-dependent decrease | 10-100 µM | Effect observed at voltages negative to the apparent reversal potential | |

| Transient Outward Potassium (K+) Channel (Ito) | Feline ventricular myocytes | Reduction of peak current | 10 µM | Reduced peak Ito |

Table 2: Off-Target Effects on Enzymes and Signaling Proteins

| Target | System/Cell Line | Effect | Concentration | Quantitative Data | Citation |

| 7-dehydrocholesterol reductase (DHCR7) | Neuro2a, HepG2, primary neurons and astroglia | Inhibition, leading to increased 7-dehydrocholesterol (7-DHC) | 1 µM | Significant elevation of 7-DHC | |

| ERK1/2 | Human Microvascular Retinal Endothelial Cells (HREC) | Prevention of high-glucose induced phosphorylation | 10 µM | Reduced phospho-ERK1/2 levels | |

| cPLA2 | Human Microvascular Retinal Endothelial Cells (HREC) | Prevention of high-glucose induced phosphorylation | 10 µM | Reduced phospho-cPLA2 levels | |

| COX-2 | Human Microvascular Retinal Endothelial Cells (HREC) | Prevention of high-glucose induced expression | 10 µM | Reduced COX-2 protein levels |

Table 3: Interaction with Cytochrome P450 Enzymes

| CYP Isoform | System | Type of Interaction | Quantitative Data | Citation |

| CYP2D6 | Human Liver Microsomes | Major metabolic pathway (α-hydroxylation) | - | |

| CYP3A4 | Human Liver Microsomes | Minor contribution to metabolism | Contributes to α-hydroxylation, O-demethylation, and N-dealkylation | |

| CYP2B6 | Human Liver Microsomes | Minor contribution to metabolism | Contributes to O-demethylation and N-dealkylation | |

| CYP2C9 | Human Liver Microsomes | Minor contribution to metabolism | Contributes to O-demethylation and N-dealkylation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis

This protocol is adapted from standard procedures for recording ionic currents from isolated cardiomyocytes.

Objective: To measure the effect of this compound on the activity of specific cardiac ion channels (e.g., Na+, Ca2+, K+).

Materials:

-

Isolated cardiomyocytes (e.g., from guinea pig or feline ventricles)

-

External (bath) solution (e.g., Tyrode's solution)

-

Internal (pipette) solution specific for the ion channel of interest

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

This compound stock solution

Procedure:

-

Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solution Preparation: Prepare external and internal solutions tailored to isolate the specific ionic current being studied. For example, to record L-type Ca2+ currents, the external solution should contain a Ca2+ channel agonist (e.g., Bay K 8644) and blockers for Na+ and K+ channels, while the internal solution should contain a Cs+-based solution to block K+ currents.

-

Giga-seal Formation: Approach a single, healthy cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential from which the ion channel of interest is activated by a series of voltage steps.

-

Data Acquisition: Record the resulting ionic currents in the absence (control) and presence of varying concentrations of this compound applied to the bath solution.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel kinetics, such as peak current amplitude, activation, and inactivation. Calculate percentage of inhibition or other relevant parameters.

In Vitro DHCR7 Inhibition Assay

This protocol is based on methods used to assess the inhibition of the final step in cholesterol biosynthesis.

Objective: To determine if this compound inhibits the activity of 7-dehydrocholesterol reductase (DHCR7) in a cell-based assay.

Materials:

-

Cell line (e.g., Neuro2a or HepG2)

-

Cell culture medium and supplements

-

This compound stock solution

-

Internal standards (e.g., deuterated cholesterol)

-

Reagents for sterol extraction (e.g., hexane, methanol)

-

LC-MS/MS system for sterol analysis

Procedure:

-

Cell Culture: Culture cells in appropriate multi-well plates until they reach a desired confluency.

-

Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Sterol Extraction: After incubation, wash the cells with PBS and lyse them. Extract the total sterols from the cell lysates using an organic solvent mixture.

-

Sample Preparation: Evaporate the solvent and derivatize the sterols if necessary for LC-MS/MS analysis. Reconstitute the sample in a suitable solvent.

-

LC-MS/MS Analysis: Analyze the sterol composition of the samples using a validated LC-MS/MS method to quantify the levels of 7-dehydrocholesterol (7-DHC) and cholesterol.

-

Data Analysis: Calculate the ratio of 7-DHC to cholesterol for each treatment condition. A significant increase in this ratio in this compound-treated cells compared to control indicates inhibition of DHCR7.

Western Blot Analysis of ERK/cPLA2/COX-2 Signaling Pathway

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation and expression of key proteins in an inflammatory signaling pathway.

Objective: To assess the impact of this compound on the activation of the ERK/cPLA2/COX-2 pathway in response to a pro-inflammatory stimulus.

Materials:

-

Human Microvascular Retinal Endothelial Cells (HREC) or other relevant cell line

-

Cell culture medium and supplements

-

Pro-inflammatory stimulus (e.g., high glucose)

-

This compound stock solution

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated ERK1/2, cPLA2, and COX-2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture HRECs and treat them with a pro-inflammatory stimulus (e.g., high glucose at 25 mM) in the presence or absence of this compound (e.g., 10 µM) for a specified duration.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and cPLA2, and for COX-2, typically overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of activation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Overview of this compound's On- and Off-Target Signaling Pathways.

Workflow for Investigating this compound's Off-Target Effects In Vitro.

Inhibition of Cholesterol Biosynthesis by this compound.

Conclusion

The in vitro investigation of this compound's off-target effects reveals a complex pharmacological profile that extends beyond its well-established β1-adrenergic receptor antagonism. The evidence presented in this guide highlights its interactions with various ion channels, its interference with cholesterol biosynthesis, and its modulation of inflammatory signaling pathways. For researchers and drug development professionals, a thorough understanding of these off-target activities is crucial for a comprehensive assessment of this compound's mechanism of action, its potential for drug repurposing, and the underlying basis of its adverse effect profile. The provided data, protocols, and visualizations serve as a foundational resource for further exploration in this important area of pharmacology.

References

Metoprolol's Modulation of Connexin 43 in Cardiac Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a key contributor to the progression of heart failure, is characterized by alterations in the structure and function of the heart muscle. A critical component of this process is the remodeling of gap junctions, intercellular channels responsible for the coordinated propagation of electrical impulses. Connexin 43 (Cx43) is the primary protein subunit of ventricular gap junctions. Its expression, localization, and phosphorylation state are frequently altered in the remodeled myocardium, leading to an increased risk of life-threatening arrhythmias. Metoprolol, a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of heart failure. Beyond its primary hemodynamic effects, this compound exerts direct cellular actions that mitigate adverse cardiac remodeling. This technical guide delves into the molecular mechanisms by which this compound regulates Cx43, thereby preserving electrical stability in the heart. We will explore the intricate signaling pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for investigating this crucial aspect of cardiac pathophysiology.

Introduction: The Interplay of this compound, Cx43, and Cardiac Health

Cardiac remodeling involves a cascade of molecular and cellular events that alter the geometry and function of the ventricles in response to injury or stress, such as myocardial infarction or chronic pressure overload. A significant consequence of this remodeling is the disruption of the heart's electrical conduction system, often predisposing individuals to arrhythmias.

Gap junctions, composed of connexin proteins, are essential for the rapid and coordinated spread of electrical signals between cardiomyocytes. In the ventricles, Connexin 43 (Cx43) is the predominant connexin isoform. Pathological remodeling is frequently associated with a decrease in total Cx43 expression, its redistribution from the intercalated discs to the lateral membranes of cardiomyocytes (a phenomenon known as lateralization), and changes in its phosphorylation status. These alterations in Cx43 contribute to slowed and anisotropic conduction, creating a substrate for re-entrant arrhythmias.

This compound, a cardioselective β1-adrenergic receptor blocker, is a first-line therapy for heart failure. Its beneficial effects extend beyond reducing heart rate and blood pressure. This compound has been shown to reverse or attenuate adverse cardiac remodeling. A key aspect of this protective effect is its influence on Cx43. Studies have demonstrated that this compound can preserve Cx43 expression, prevent its lateralization, and modulate its phosphorylation, thereby maintaining proper gap junction function and reducing arrhythmogenesis.[1][2] Understanding the molecular underpinnings of this compound's action on Cx43 is crucial for optimizing therapeutic strategies and developing novel anti-arrhythmic drugs.

Signaling Pathways: How this compound Regulates Connexin 43

This compound's primary mechanism of action is the competitive blockade of β1-adrenergic receptors in the heart. This action counteracts the detrimental effects of chronic sympathetic nervous system overactivation, a hallmark of heart failure. The downstream signaling cascades influenced by this compound ultimately converge on the regulation of Cx43 expression, phosphorylation, and trafficking.

dot

Caption: this compound's regulation of Cx43 via the β1-adrenergic signaling pathway.

The β1-Adrenergic Receptor-PKA Axis

In heart failure, elevated levels of catecholamines, such as norepinephrine, persistently stimulate β1-adrenergic receptors. This leads to the activation of Gs proteins, adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can have multifaceted effects on Cx43. While acute PKA activation can enhance gap junction conductance, chronic activation, as seen in heart failure, contributes to detrimental remodeling.

This compound, by blocking the β1-adrenergic receptor, reduces the overstimulation of the cAMP-PKA pathway. This can lead to a normalization of Cx43 phosphorylation and is thought to contribute to the preservation of its localization at the intercalated discs.

Involvement of MAPK and CaMKII Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways are also implicated in cardiac remodeling and the regulation of Cx43. Chronic β-adrenergic stimulation can activate these pathways, leading to changes in gene expression and protein function that contribute to hypertrophy and fibrosis. Both ERK/MAPK and CaMKII can directly phosphorylate Cx43, influencing its trafficking and function.[3] this compound's inhibition of upstream β1-adrenergic signaling can attenuate the activation of these kinases, thereby preventing the pathological phosphorylation of Cx43.

Transcriptional Regulation via CREB

The cAMP response element-binding protein (CREB) is a transcription factor that can be activated by PKA. Activated CREB can bind to the promoter of the GJA1 gene, which encodes Cx43, and modulate its transcription. By dampening the PKA-CREB signaling axis, this compound may influence the rate of Cx43 synthesis.

Quantitative Data on this compound's Effect on Connexin 43

The following tables summarize quantitative data from studies investigating the impact of this compound on Cx43 expression and localization in the context of cardiac remodeling.

Table 1: Effect of this compound on Cx43 Protein and mRNA Expression

| Experimental Model | Condition | Treatment | Change in Cx43 Protein | Change in Cx43 mRNA | Reference |

| Rabbit Myocardial Infarction Model | Infarction | This compound | Significantly higher than control | Significantly higher than control | [1] |

| Human Atrial Fibrillation | Atrial Fibrillation | This compound | Significantly higher expression | Not Assessed | [4] |

| Cultured Neonatal Rat Cardiomyocytes | Isoprenaline-induced stress | This compound (R, S, and RS isomers) | Significantly enhanced | No significant effect |

Table 2: Effect of this compound on Cx43 Localization

| Experimental Model | Condition | Treatment | Effect on Cx43 Lateralization | Reference |

| Human Atrial Fibrillation | Atrial Fibrillation | This compound | Significantly antagonized the AF-induced increase in lateral/polar expression ratio | |

| Rabbit Myocardial Infarction Model | Infarction | This compound | Reduced the degree of dispersion and decrease in expression level |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the regulation of Cx43 by this compound.

Animal Model of Cardiac Remodeling

A common model to study cardiac remodeling is the induction of myocardial infarction (MI) in rodents or rabbits via ligation of a coronary artery.

dot

Caption: Workflow for creating a myocardial infarction animal model.

-

Animal Preparation: New Zealand white rabbits are anesthetized.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated to induce myocardial infarction. Sham-operated animals undergo the same procedure without ligation.

-

Treatment: Post-surgery, animals are randomly assigned to a control group (receiving vehicle) or a this compound group (receiving this compound, e.g., administered in drinking water or via oral gavage).

-

Tissue Collection: After a defined period (e.g., 8 weeks), animals are euthanized, and heart tissues, particularly the peri-infarct zone, are collected for analysis.

Western Blotting for Cx43 Expression

This protocol is for the quantification of total and phosphorylated Cx43 protein levels in cardiac tissue lysates.

dot

Caption: Workflow for Western blot analysis of Cx43.

-

Protein Extraction: Cardiac tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for total Cx43 or a specific phosphorylated form of Cx43.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for Cx43 Localization

This protocol allows for the visualization of Cx43 distribution within cardiac tissue sections.

-

Tissue Preparation: Hearts are fixed in paraformaldehyde, cryoprotected in sucrose, and embedded in optimal cutting temperature (OCT) compound. Frozen sections are cut using a cryostat.

-

Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) and then blocked with a solution containing serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against Cx43. To identify the location of intercalated discs, co-staining with an antibody against a marker like N-cadherin can be performed.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.

-

Imaging: Images are acquired using a confocal microscope.

-

Analysis: The localization of Cx43 (at intercalated discs versus lateral membranes) is qualitatively and quantitatively assessed.

Real-Time Quantitative PCR (RT-qPCR) for Cx43 mRNA Expression

This method is used to quantify the relative levels of Cx43 mRNA.

-

RNA Extraction: Total RNA is isolated from cardiac tissue using a commercial kit.

-

Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA).

-

RT-qPCR: The cDNA is used as a template for real-time PCR with primers specific for the Cx43 gene (GJA1) and a reference gene (e.g., GAPDH). The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative expression of Cx43 mRNA is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This compound's beneficial effects in cardiac remodeling extend beyond its hemodynamic actions to the direct molecular regulation of key proteins involved in cardiac electrical stability. Its ability to modulate the expression, localization, and phosphorylation of Connexin 43 is a critical component of its anti-arrhythmic properties. By attenuating the deleterious signaling cascades initiated by chronic β1-adrenergic receptor stimulation, this compound helps to preserve the integrity of gap junctions, thereby maintaining coordinated electrical conduction in the heart. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate relationship between β-blockers, gap junction biology, and the treatment of heart failure. A deeper understanding of these mechanisms will undoubtedly pave the way for more targeted and effective therapies for cardiac diseases.

References

- 1. This compound protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound therapy on cardiac gap junction remodelling and conduction in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of CaMKII Phosphorylation Sites in Connexin43 by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound therapy on cardiac gap junction remodelling and conduction in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Metoprolol Dose-Response in Isolated Rat Aorta

For Researchers, Scientists, and Drug Development Professionals

Introduction